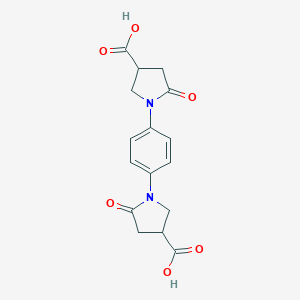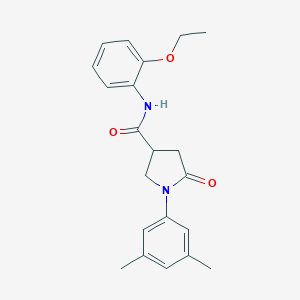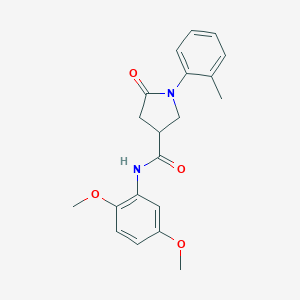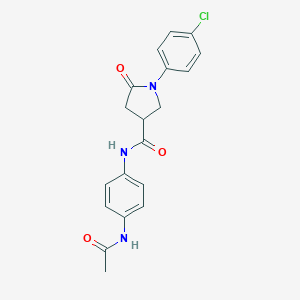
1,1'-(1,4-Phenylene)bis(5-oxopyrrolidine-3-carboxylic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-(1,4-Phenylene)bis(5-oxopyrrolidine-3-carboxylic acid), commonly known as POPC, is a cyclic dipeptide that has gained significant attention in the field of medicinal chemistry due to its unique properties. POPC is a small molecule that has been extensively studied for its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of POPC is not fully understood. However, it is believed to inhibit the activity of various enzymes, including COX-2, by binding to the active site of the enzyme. This results in the inhibition of the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
POPC has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. POPC has also been found to inhibit the proliferation of various cancer cell lines and to induce apoptosis in these cells. In addition, POPC has been found to exhibit anti-viral activity against various viruses, including HIV-1.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using POPC in lab experiments is its relatively low cost and ease of synthesis. POPC is also stable under a wide range of conditions, making it suitable for use in various biological assays. However, one of the limitations of using POPC in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to work with POPC in certain assays.
Zukünftige Richtungen
There are several future directions for the study of POPC. One area of research is the development of POPC-based drugs for the treatment of various diseases, including cancer and inflammation. Another area of research is the study of the mechanism of action of POPC, which is not fully understood. In addition, the development of new synthesis methods for POPC could lead to the production of more potent and selective analogs of this compound. Finally, the study of the pharmacokinetics and pharmacodynamics of POPC could lead to a better understanding of its potential applications in drug discovery and development.
Conclusion:
In conclusion, POPC is a cyclic dipeptide that has gained significant attention in the field of medicinal chemistry due to its unique properties. POPC has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. POPC has been shown to inhibit the activity of various enzymes, including COX-2, by binding to the active site of the enzyme. While there are limitations to using POPC in lab experiments, its ease of synthesis and stability make it a promising compound for further study.
Synthesemethoden
The synthesis of POPC involves the reaction of 1,4-phenylenediamine with pyrrolidine-2,5-dione in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction results in the formation of POPC as a white crystalline solid. The purity of POPC can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
POPC has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. POPC has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Eigenschaften
Molekularformel |
C16H16N2O6 |
|---|---|
Molekulargewicht |
332.31 g/mol |
IUPAC-Name |
1-[4-(4-carboxy-2-oxopyrrolidin-1-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H16N2O6/c19-13-5-9(15(21)22)7-17(13)11-1-2-12(4-3-11)18-8-10(16(23)24)6-14(18)20/h1-4,9-10H,5-8H2,(H,21,22)(H,23,24) |
InChI-Schlüssel |
VFEDIZNGAQPEAJ-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O)C(=O)O |
Kanonische SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-({[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B271186.png)











